D-Ala-Leu

Vue d'ensemble

Description

“D-Ala-Leu” refers to a dipeptide composed of D-alanine and leucine . It’s a variant of the peptide “Leu-enkephalin”, which is an endogenous δ-opioid receptor agonist . The more metabolically stable synthetic peptide (D-Ala2, D-Leu5)-enkephalin, also known as DADLE, is frequently used in studies .

Synthesis Analysis

The synthesis of D-Ala-Leu involves the preparation of precursor peptides, [D-Ala2, 4,5-didehydro-L-Leu5]Leu-enkephalin and [D-Ala2, 4,5-didehydro-D-Leu5]Leu-enkephalin, through solid-phase synthesis using Fmoc amino acid derivatives . This is followed by diastereoisomeric separation on HPLC .

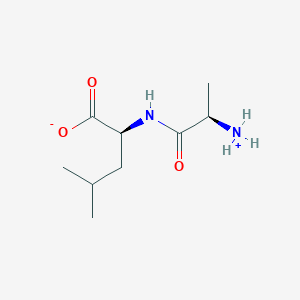

Molecular Structure Analysis

The molecular formula of D-Ala-Leu is C9H18N2O3, with an average mass of 202.251 Da and a monoisotopic mass of 202.131744 Da .

Applications De Recherche Scientifique

Neuroprotection in Ischemic Stroke

D-Ala-Leu: , specifically in the form of [D-Ala2, D-Leu5] Enkephalin (DADLE), has been studied for its neuroprotective effects in the context of cerebral ischemia-reperfusion (I/R) injury . This synthetic delta-opioid receptor agonist has shown promise in reducing brain damage caused by stroke. Administered intracerebroventricularly, DADLE can significantly ameliorate I/R-induced brain damage in rats by downregulating TLR4-mediated inflammatory responses .

Anti-Inflammatory Properties

The same compound, DADLE, has been observed to inhibit the TLR4/NF-κB signaling pathway . This pathway is crucial in the body’s inflammatory response, and its inhibition can protect against various inflammatory diseases. By reducing the expression of inflammatory molecules such as TNF-α and IL-6, DADLE can potentially be used to treat conditions where inflammation plays a key role .

Bacterial Cell Wall Integrity

D-Amino acids, including D-Ala, are fundamental in microbial physiology. They are key constituents of the peptidoglycan layer of bacterial cell walls, providing resistance to proteases that typically cleave L-amino acids . The incorporation of D-Ala into the cell wall can affect the overall integrity and resilience of bacterial biofilms, influencing the development of new antibiotics .

Modulation of Bacterial Biofilms

Research has indicated that D-amino acids can modulate biofilm formation in bacteria . D-Amino acids, including D-Leu, have been shown to disrupt biofilm integrity, which is crucial for bacterial survival and resistance to antibiotics. This property can be harnessed to prevent biofilm-associated infections and to design biofilm-disrupting agents .

Tolerance to Bactericidal Agents

The presence of D-amino acids in the bacterial cell wall, particularly D-Ala, can confer tolerance to certain bactericidal agents . For example, the substitution of the terminal position of the stem peptide with D-Ala can provide resistance to antibiotics like vancomycin, which has significant implications for understanding bacterial resistance mechanisms .

Eco-System Biodiversity Regulation

D-Amino acids, produced by bacteria, play a distinctive role in regulating the biodiversity of complex ecosystems . By interfering with the growth and viability of nearby microbes, these amino acids can control the dynamics within microbial communities. Understanding this process can lead to new insights into ecological balance and the development of environmental management strategies .

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Ala-Leu | |

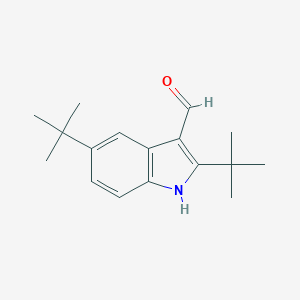

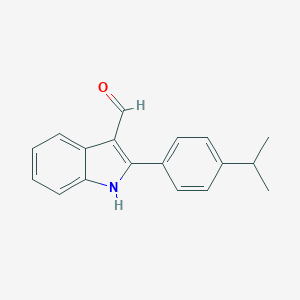

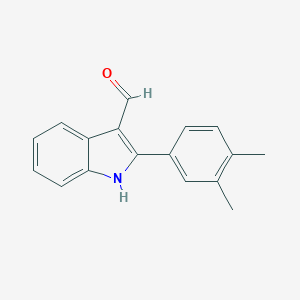

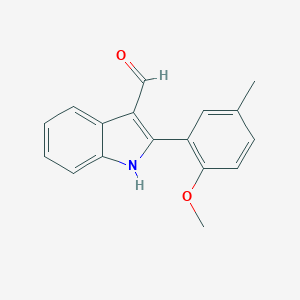

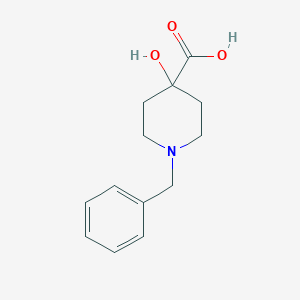

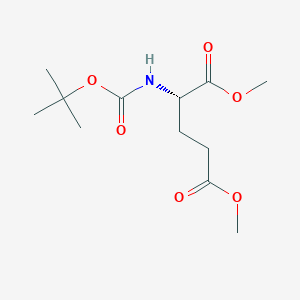

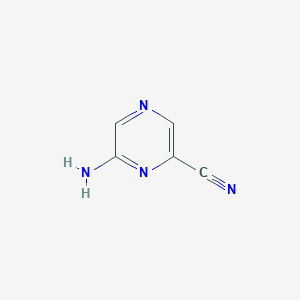

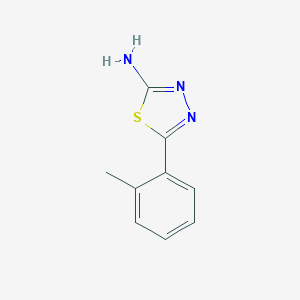

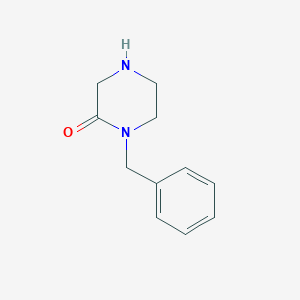

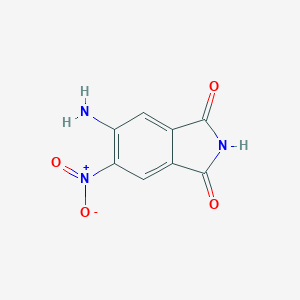

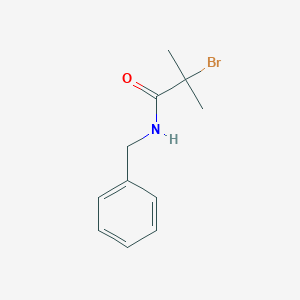

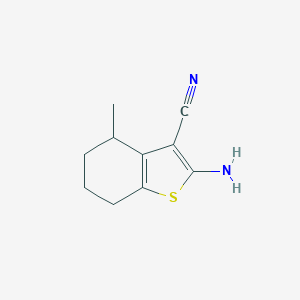

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

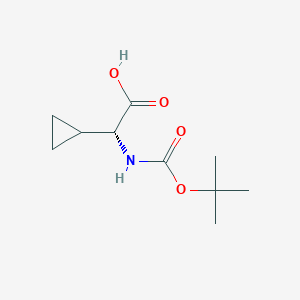

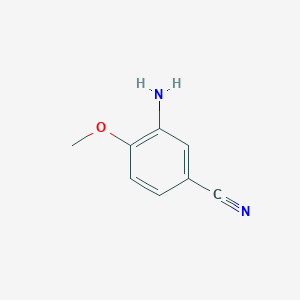

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.